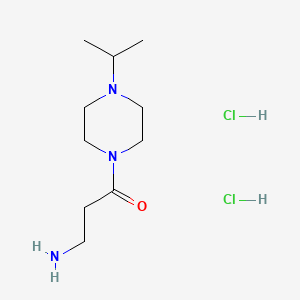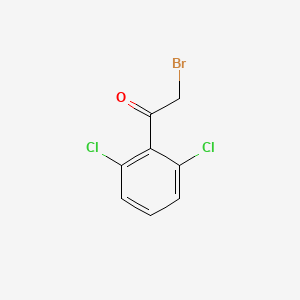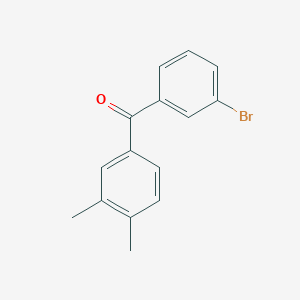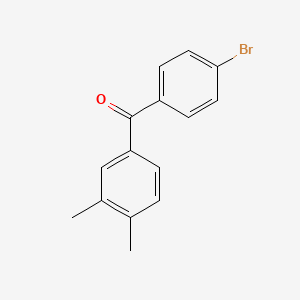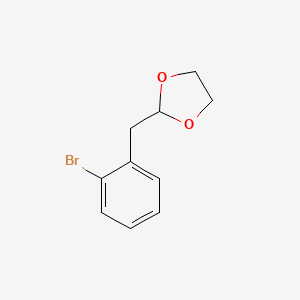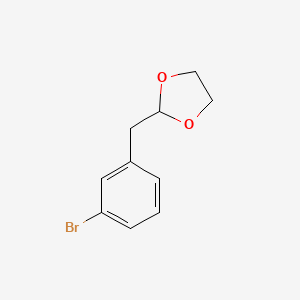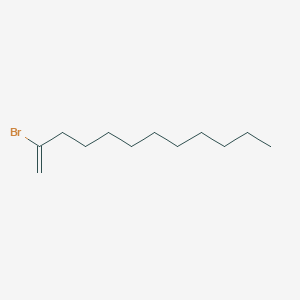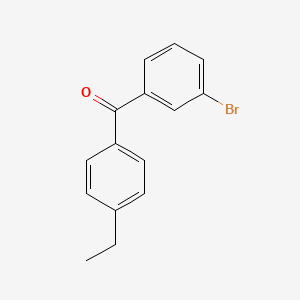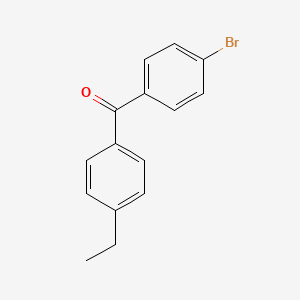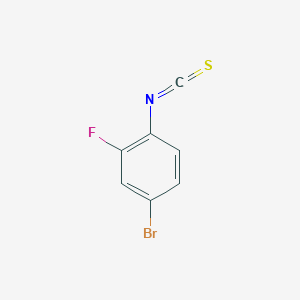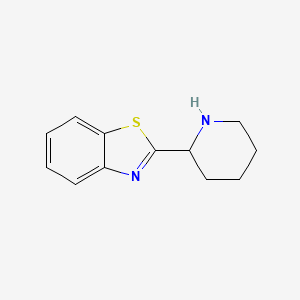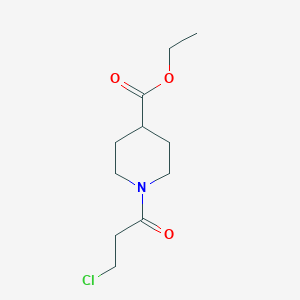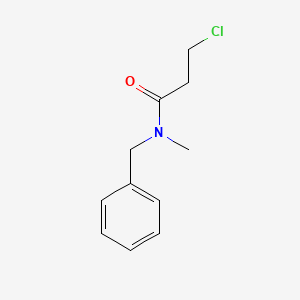![molecular formula C16H18O2 B1273381 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 2344-53-8](/img/structure/B1273381.png)
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with multiple functional groups, including a phenyl ring and a hydroxyl group. It also contains a triple bond, indicating the presence of an alkyne group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, alkyne group, and hydroxyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl ring, alkyne group, and hydroxyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique
Organic Synthesis Applications
- Benzylation of 1,3-Dicarbonyl Compounds : A study demonstrated the iron-catalyzed benzylation of CH-acidic compounds, producing benzylated products efficiently. This process is significant for creating pharmaceutically relevant compounds, indicating the compound's utility in synthetic organic chemistry (Jette Kischel et al., 2007).
- Synthesis of Prenylated Flavanones : The first total synthesis of nematicidal prenylated flavanones was achieved, showcasing the compound's role in synthesizing bioactive flavonoids with potential agricultural applications (Jin Hui Yang et al., 2009).
- New Isoprenyl Phenyl Ether Compound : A study on mangrove fungus yielded a new isoprenyl phenyl ether compound with antibacterial and antifungal activities, highlighting its significance in developing new antimicrobial agents (C. Shao et al., 2007).
Bioactivity Analysis
- Antifungal and Antimite Activities : Research on natural O-prenylated phenylpropenes and their derivatives showed specific compounds with significant antifungal activity and oviposition deterrent activity for mites, indicating potential for developing natural pesticides (T. Koeduka et al., 2014).
Material Science and Sensor Applications
- Solvatochromic Shift and Dipole Moment Estimation : A synthesized coumarin derivative demonstrated solvatochromic shift properties and potential as a sensor for fluorogenic recognition of metal ions in aqueous solution, showcasing the compound's application in sensor technology and materials science (S. Joshi et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(2,17)11-9-13-5-7-14(8-6-13)10-12-16(3,4)18/h5-8,17-18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHVRDBMZNCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#CC(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392465 |
Source


|
| Record name | STK032451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol | |
CAS RN |
2344-53-8 |
Source


|
| Record name | STK032451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

